Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2/c1-11(2)25-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-11H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRICNLOEUUNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodoaniline and a boronic acid derivative of the naphthyridine core.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry
Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine
This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate exerts its effects involves binding to specific molecular targets, such as DNA or proteins. The iodophenyl group enhances its ability to form strong interactions with these targets, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes.
Comparison with Similar Compounds
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
- Structure : Features a carboxylic acid group at position 3, halogen substituents (Cl, F) at positions 6 and 7, and a 4-fluorophenyl group at position 1.
- Synthesis : Optimized via a two-step process (substitution followed by hydrolysis), achieving high yields under mild conditions .
- Key Differences :
- The absence of iodine reduces steric bulk and alters electronic properties.
- The carboxylic acid group enhances solubility in polar solvents compared to the ester in the target compound.
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides
- Structure : Carboxamide derivatives with aryl and alkyl substituents (e.g., 1-pentyl and adamantyl groups).
- Synthesis: Prepared via methodologies analogous to quinoline carboxamides, yielding compounds with moderate purity (25% yield in one example) .
- Bulky substituents (e.g., adamantyl) may enhance membrane permeability but reduce synthetic yields.
Functional Analogues in Materials Science
4-Iodophenylamino-Substituted Dyes (e.g., Compounds 2a–2c)
- Structure: Contain bis(4-iodophenyl)amino groups linked to heterocyclic cores (e.g., thieno[3,4-b][1,4]dioxine, cyclopenta-dithiophene).
- Applications : Used in dye-sensitized solar cells (DSSCs) due to strong electron-withdrawing iodine substituents and extended π-conjugation .
- Key Differences :
- The target compound’s naphthyridine core lacks the conjugated systems required for DSSC applications.
- Iodine in the target compound may serve a dual role in electronic modulation and as a heavy atom for crystallography.
Data Tables
Table 1: Substituent Effects on Key Properties
Research Findings and Implications
Electronic Effects: The iodine atom in the target compound’s 4-iodophenylamino group likely enhances electron-withdrawing properties, which could stabilize charge-transfer interactions in medicinal or catalytic applications. This contrasts with fluorine/chlorine substituents in other naphthyridines, which prioritize steric and electronic tuning .
Solubility and Bioavailability : The propan-2-yl ester group balances lipophilicity and solubility, making the compound more membrane-permeable than carboxylic acid derivatives but less water-soluble .
Synthetic Challenges : Esterification and iodination steps may introduce complexities, such as by-product formation, necessitating optimization akin to methods described for related naphthyridines .
Biological Activity
Introduction
Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate, a compound with significant potential in medicinal chemistry, belongs to the class of naphthyridine derivatives. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 362.19 g/mol. The presence of the naphthyridine core contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅IN₂O₂ |
| Molecular Weight | 362.19 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Naphthyridine derivatives have shown promising anticancer properties. Studies indicate that derivatives similar to this compound inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Study : A study by Nural et al. (2018) highlighted the efficacy of naphthyridine derivatives against human cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens.
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Research Findings : A review on naphthyridine derivatives indicated their effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has been explored in various studies.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases .
- Case Study : Research has demonstrated that certain naphthyridine compounds significantly reduce inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory conditions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate, and how do reaction parameters influence yield?
The synthesis typically involves multi-step routes, including:
- Core naphthyridine formation : Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivatives are synthesized via cyclization reactions using diethyl ethoxymethylene malonate under reflux conditions .
- Amino substitution : The 4-iodophenylamino group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts and optimized temperatures (80–120°C) .
- Esterification : Propan-2-yl esterification is achieved using isopropyl alcohol and acid catalysts (e.g., H₂SO₄) under anhydrous conditions .
Critical parameters : Reaction time (2–24 h), solvent polarity (DMF for SNAr), and stoichiometric ratios of reagents (e.g., POCl₃ for thiolation) significantly impact yields .
Q. Which analytical techniques are prioritized for structural validation of this compound, and what spectral markers confirm its identity?
- NMR spectroscopy :
- ¹H NMR : Signals at δ 8.3–8.5 ppm (naphthyridine H-2/H-5), δ 1.2–1.4 ppm (isopropyl methyl groups), and δ 7.2–7.8 ppm (4-iodophenyl protons) confirm substituent integration .
- ¹³C NMR : Carbonyl (C=O) peaks at ~165–170 ppm and aromatic carbons (100–150 ppm) validate the core structure .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) with isotopic patterns matching iodine (m/z 127) .
- X-ray crystallography : Resolves spatial arrangement, especially for iodine’s heavy-atom effect on diffraction .
Q. What biological activities are reported for structurally analogous 1,8-naphthyridine derivatives, and how do substituents modulate these effects?
- Anticancer activity : Derivatives with electron-withdrawing groups (e.g., iodine) enhance DNA intercalation or topoisomerase inhibition .
- Antimicrobial effects : Methyl groups at position 7 improve lipophilicity, aiding membrane penetration .
- Structure-activity relationships (SAR) : The 4-iodophenylamino group increases halogen bonding with target proteins, while the isopropyl ester enhances metabolic stability .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the binding mode of this compound to kinase targets (e.g., EGFR or Aurora kinases)?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions between the naphthyridine core and kinase ATP-binding pockets. The 4-iodophenyl group may occupy hydrophobic subpockets, while the ester moiety influences solubility .
- Key parameters : Scoring functions (e.g., MM-GBSA) and residue-specific interactions (e.g., hydrogen bonds with Lys/Met residues) refine affinity predictions .
- Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may confound activity measurements .
- Orthogonal assays : Validate anticancer effects via apoptosis (Annexin V) and cell cycle (PI staining) assays alongside viability (MTT) tests .
Q. How can synthetic routes be optimized to enhance the bioactivity of this compound through regioselective modifications?
- Directed C-H functionalization : Employ palladium catalysts (e.g., Pd(OAc)₂) to introduce substituents at the naphthyridine C-2 position, altering electron density .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during iodophenyl substitution, improving regioselectivity .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 30 min) and increase yields (>80%) for steps like amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
